molecular formula C13H18BNO4 B6337790 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester CAS No. 2096342-27-5

3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester

Cat. No.: B6337790
CAS No.: 2096342-27-5
M. Wt: 263.10 g/mol
InChI Key: AFTPGMLTVKTGKZ-UHFFFAOYSA-N
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Description

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing heterocyclic compounds in medicinal chemistry and materials science. Its structure combines electronic modulation (via the electron-withdrawing methoxycarbonyl group) with the stability of the pinacol ester, enabling controlled reactivity in palladium-catalyzed couplings .

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-7-15-8-9(10)11(16)17-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTPGMLTVKTGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of 3-(Methoxycarbonyl)pyridine-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This reaction is pivotal for forming carbon-carbon bonds, allowing chemists to construct complex organic molecules efficiently.

Key Features:

  • Reactivity : The compound can react with aryl or vinyl halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds.
  • Stability : Its pinacol ester form provides enhanced stability compared to other boronic acids, making it easier to handle and store.

Reaction Conditions:

  • Catalysts : Palladium catalysts are commonly employed.
  • Bases : Potassium carbonate or sodium hydroxide are typical bases used to promote the reaction.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for synthesizing pharmaceutical intermediates and active compounds. Its derivatives have been explored for their potential therapeutic applications.

Applications in Drug Development:

  • The compound has been investigated for its role in synthesizing inhibitors for various biological targets, including DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases and cancer .
  • It serves as a precursor for developing new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, showcasing its versatility in creating bioactive molecules .

Material Science

This compound also finds applications in material science, particularly in developing new materials with specific electronic properties. The compound's ability to form stable complexes with substrates allows it to be used in creating advanced materials for electronics and photonics.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

Positional Isomers and Substituent Effects

3-(Methoxycarbonyl)pyridine-5-boronic Acid Pinacol Ester
  • Structure : Boronic ester at position 5 vs. 4 in the target compound.
  • Reactivity : Positional differences influence electronic distribution. The 5-boronic ester may exhibit altered coupling efficiency due to proximity to the methoxycarbonyl group, which could sterically hinder or electronically deactivate the boron center .
  • Applications : Used in similar cross-coupling reactions but may yield distinct regiochemical outcomes in drug discovery .
3-Methylpyridine-4-boronic Acid Pinacol Ester
  • Structure : Methyl (-CH₃) substituent at position 3 instead of methoxycarbonyl.
  • Applications : More suited for reactions requiring higher boron reactivity, such as couplings with electron-deficient aryl halides .

Heterocyclic Boronic Esters with Functionalized Substituents

2-(1-Piperazinyl)pyridine-4-boronic Acid Pinacol Ester
  • Structure : Piperazinyl group at position 2 and boronic ester at position 4.
  • Reactivity : The bulky piperazinyl group may reduce coupling efficiency due to steric hindrance, but its basicity can improve solubility in polar solvents .
  • Applications : Used in CNS-targeted drug candidates, where reduced polar surface area (PSA) enhances blood-brain barrier permeability .
Pyridine-3-boronic Acid Pinacol Ester
  • Reactivity : Higher boron reactivity due to the absence of electron-withdrawing groups, enabling faster couplings .
  • Applications : Common in synthesizing biphenyl derivatives for agrochemicals and fluorescent materials .

Comparative Data Table

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Applications Reactivity Notes Reference
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester -COOCH₃ (3), Bpin (4) ~265.1 (estimated) Drug intermediates, Suzuki couplings Moderate reactivity due to EWG at C3
3-Methoxycarbonylpyridine-5-boronic acid pinacol ester -COOCH₃ (3), Bpin (5) ~265.1 Regioselective couplings Steric hindrance near boron
3-Methylpyridine-4-boronic acid pinacol ester -CH₃ (3), Bpin (4) 219.09 High-reactivity couplings Enhanced nucleophilicity
2-(1-Piperazinyl)pyridine-4-boronic acid pinacol ester Piperazinyl (2), Bpin (4) ~347.2 CNS drug candidates Reduced PSA, improved permeability
Pyridine-3-boronic acid pinacol ester Bpin (3) 177.03 Agrochemicals, materials science High reactivity, no steric hindrance

Key Research Findings

  • Electronic Effects : The methoxycarbonyl group in the target compound reduces boron reactivity compared to methyl or unsubstituted analogs, necessitating optimized coupling conditions (e.g., higher catalyst loading or elevated temperatures) .
  • Steric Considerations : Position 4 boronic esters (as in the target compound) generally exhibit better coupling yields than position 5 isomers due to reduced steric clash with adjacent substituents .
  • Biological Relevance : Compounds with polar substituents (e.g., methoxycarbonyl) are less likely to penetrate the CNS but may improve solubility for peripheral targets .

Biological Activity

3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been extensively studied for their roles in various biological processes, including enzyme inhibition and receptor interactions. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H15BNO4C_{12}H_{15}BNO_4. The structure includes a pyridine ring substituted with a methoxycarbonyl group and a boronic acid moiety, which is crucial for its biological activity.

Boronic acids typically exert their biological effects through interactions with biomolecules such as enzymes and receptors. The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine or cysteine residues in active sites of enzymes, leading to inhibition of enzymatic activity.
  • Receptor Binding : The compound may interact with specific receptors, modulating signaling pathways involved in cellular processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Boronic acids have been explored for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Antibacterial Effects : Some studies suggest that boronic acid derivatives can interfere with bacterial enzyme functions, leading to antimicrobial activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibition of serine proteases
Anticancer ActivityInhibition of cancer cell proliferation
Antimicrobial EffectsDisruption of bacterial enzyme functions

Case Studies

  • Anticancer Activity :
    A study examined the efficacy of various pyridine-derived boronic acids in inhibiting the growth of several cancer cell lines. Results indicated that this compound showed significant inhibition of cell proliferation in breast cancer models, suggesting its potential as a therapeutic agent .
  • Enzyme Inhibition :
    Research demonstrated that this compound effectively inhibited the activity of certain serine proteases, which are critical in various physiological processes and disease states. The inhibitory effects were attributed to the formation of a covalent bond between the boron atom and the active site residue .
  • Antimicrobial Properties :
    Another investigation highlighted the antimicrobial properties of boronic acid derivatives against Gram-negative bacteria. The study found that this compound exhibited potent antibacterial activity by disrupting bacterial metabolic pathways.

Q & A

Q. What are the key synthetic routes for preparing 3-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting aryl halides (e.g., iodides or bromides) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) in THF/H₂O . For example, 3-hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester is synthesized via a two-step procedure: (i) coupling of a dibromide intermediate with a boronate ester, followed by (ii) saponification of the methyl ester to yield the final dicarboxylic acid linker .

Q. How does the pinacol ester group influence the stability and reactivity of this boronic acid derivative?

The pinacol ester acts as a protecting group for the boronic acid, enhancing stability against moisture and oxidation. It also improves solubility in organic solvents (e.g., THF, DMF), facilitating use in cross-coupling reactions. The electron-withdrawing methoxycarbonyl group at the 3-position increases electrophilicity at the boron center, promoting reactivity with aryl halides in palladium-catalyzed couplings .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm the boronic ester structure (e.g., ¹¹B NMR for boron environment, ¹H/¹³C NMR for substituent positions) .
  • HPLC/MS : To assess purity and detect byproducts from incomplete coupling or hydrolysis .
  • X-ray crystallography (if crystalline): For precise structural elucidation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields when using this boronic ester in complex heterocyclic systems?

  • Catalyst selection : Use Pd catalysts with bulky ligands (e.g., Pd(dppf)Cl₂) to reduce steric hindrance in pyridine-containing substrates .
  • Solvent/base systems : THF/H₂O with K₃PO₄ is standard, but DMF/K₂CO₃ may improve solubility for electron-deficient aryl partners .
  • Temperature control : Reactions often require heating (60–100°C) to overcome activation barriers, but microwave-assisted synthesis can reduce reaction times .

Q. What strategies mitigate hydrolysis or protodeboronation during storage or reactions?

  • Storage : Keep at 0–6°C under inert gas (N₂/Ar) to prevent moisture ingress .
  • Additives : Include molecular sieves or desiccants (e.g., MgSO₄) in reaction mixtures to scavenge trace water .
  • Low-temperature protocols : Conduct reactions at ≤40°C to minimize thermal degradation .

Q. How do structural modifications (e.g., substituent positions) affect cross-coupling efficiency?

  • Steric effects : The 4-boronic ester group on pyridine allows for regioselective coupling, but bulky substituents at the 2- or 6-positions may hinder catalyst access .
  • Electronic effects : The methoxycarbonyl group at the 3-position enhances electrophilicity, accelerating transmetalation in Pd-mediated reactions . Comparative studies with analogues (e.g., 3-fluoropyridine-4-boronic ester) show reduced reactivity due to weaker electron-withdrawing effects .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Multi-technique validation : Cross-validate NMR assignments with high-resolution mass spectrometry (HRMS) and IR spectroscopy .
  • Computational modeling : Use DFT calculations to predict ¹H/¹³C NMR shifts and compare with experimental data .
  • Batch-to-batch analysis : Monitor purity via HPLC to rule out impurities causing spectral anomalies .

Methodological Challenges and Solutions

Q. What are the limitations of using this boronic ester in radiofluorination workflows?

While pinacol esters are stable under mild conditions, radiofluorination (e.g., with ¹⁸F) requires copper-mediated reactions at elevated temperatures, which may degrade the boronate. Pre-activation with triflate salts or using fluorophilic catalysts (e.g., Cu(OTf)₂) can improve efficiency .

Q. How does the compound’s solubility profile impact purification?

The pinacol ester improves solubility in dichloromethane or ethyl acetate, enabling column chromatography (silica gel, hexane/EtOAc gradient). For polar byproducts, reverse-phase HPLC with acetonitrile/water is recommended .

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